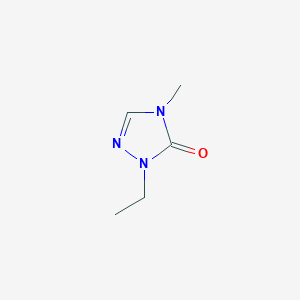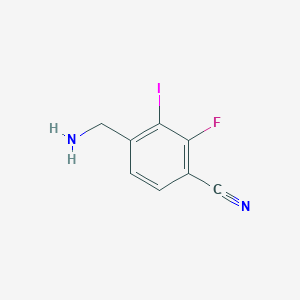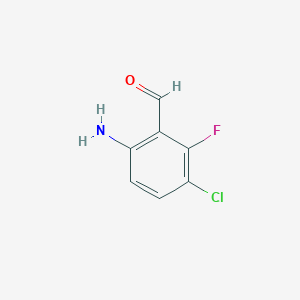
6-Amino-3-chloro-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-2-fluorobenzaldehyde typically involves the halogenation and amination of benzaldehyde derivatives. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction yields 2-chloro-6-fluorobenzaldehyde, which can then be further aminated to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-amino-3-chloro-2-fluorobenzoic acid.
Reduction: Formation of 6-amino-3-chloro-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-chloro-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-6-chloro-3-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 3-Amino-6-chloro-2-fluorobenzaldehyde
Comparison: 6-Amino-3-chloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
6-amino-3-chloro-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2 |
InChI Key |
BUYKUSRHEDJMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


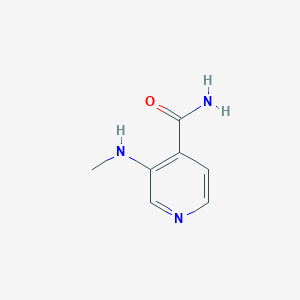
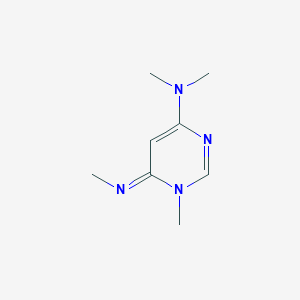


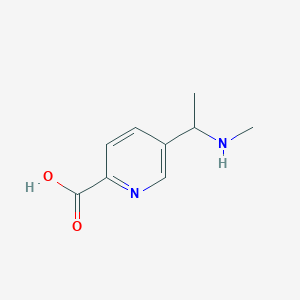

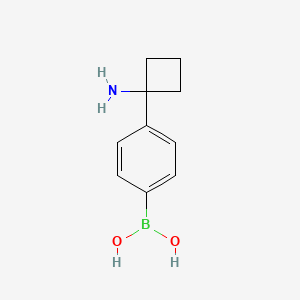
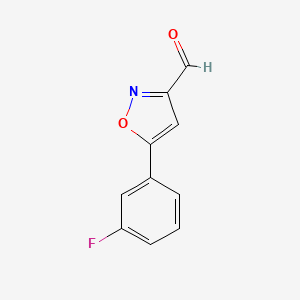
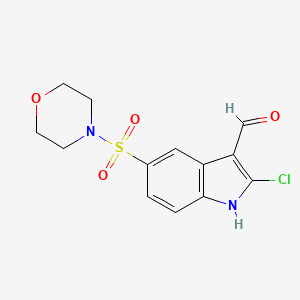
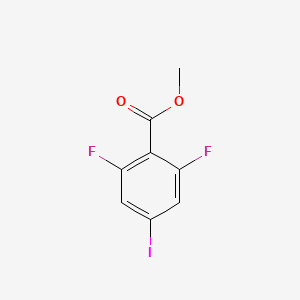
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
